3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride
Description
3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride (CAS: 1289387-61-6) is a halogenated piperidine derivative with a molecular formula of C₁₂H₁₆Cl₃NO and a molecular weight of 296.6–310.64 g/mol depending on hydration states . It features a piperidine ring substituted at the 3-position with a benzyloxy group bearing 3,4-dichloro substituents. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate, particularly in the development of bioactive molecules targeting neurological and metabolic pathways .
Key physicochemical properties include:
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-4-3-9(6-12(11)14)8-16-10-2-1-5-15-7-10;/h3-4,6,10,15H,1-2,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIKWHGMUZYUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride typically involves the reaction of piperidine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a family of halogenated piperidine derivatives. Below is a comparative analysis with key analogs:
Physicochemical and Functional Differences
- Substituent Effects: The 3,4-dichloro-benzyloxy group in the target compound enhances lipophilicity compared to non-halogenated analogs like 4-(diphenylmethoxy)piperidine HCl, which has a higher molecular weight (303.83 g/mol) but lacks halogen-mediated electronic effects .
- Stability and Reactivity: The target compound’s hygroscopic nature contrasts with 3-amino-4-(ethylenedioxybenzyloxyimino)piperidine diHCl (m.p. 190–192°C), which shows greater crystalline stability . 4-(Diphenylmethoxy)piperidine HCl lacks detailed combustion or solubility data, whereas the target compound has computed properties like TPSA and rotatable bonds for drug-likeness assessments .
Biological Activity
3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a dichlorobenzyl group, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- A piperidine ring, which is a six-membered ring containing one nitrogen atom.
- A 3,4-dichlorobenzyl group attached via an ether linkage.
This unique structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain cytochrome P450 isoforms, particularly CYP3A4, which is crucial for drug metabolism. The inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs) and potential toxicities.
Table 1: Inhibition Data of CYP Isoforms
| Compound | IC50 (μM) | Time-Dependent Inhibition (%) |
|---|---|---|
| 3-(3,4-Dichloro-benzyloxy)-piperidine | 0.34 | 66 |
| Ethynylestradiol | N/A | Reference |
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may have antiviral properties against certain viral strains by inhibiting viral replication mechanisms.
- Antibacterial Effects : The compound has been evaluated for its antibacterial activity against several bacterial strains. It showed promising results in inhibiting growth, indicating potential use in developing new antibiotics.
- Enzyme Inhibition : Beyond CYP450 inhibition, the compound has been studied for its ability to inhibit other enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
Case Studies
Several studies have focused on the biological effects of piperidine derivatives similar to this compound:
- Study on Antiviral Properties : A study published in Molecules demonstrated that compounds with similar structures exhibited effective inhibition against the hepatitis C virus (HCV) by targeting the NS5B polymerase enzyme .
- Antibacterial Evaluation : Research conducted on a series of piperidine derivatives indicated that compounds with halogen substitutions showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
